Enantiomer-Specific PDE5 Inhibition Potency
N-Desmethyl ent-Tadalafil, possessing the (6R,12aS) stereochemistry, demonstrates significant PDE5 inhibitory activity with an IC50 of approximately 0.090 µM. This is in stark contrast to its cis-enantiomer, ent-Tadalafil (6S,12aS), which is completely inactive as a PDE5 inhibitor at concentrations up to 10 µM . This quantitative difference of over two orders of magnitude in potency highlights the critical importance of stereochemistry in the biological function of this class of molecules.
Comparator ent-Tadalafil: inactive ≤10 µM
| Evidence Dimension | In vitro PDE5 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.090 µM (approx.) |
| Comparator Or Baseline | ent-Tadalafil (CAS 629652-72-8) |
| Quantified Difference | >100-fold lower potency for comparator (inactive up to 10 µM) |
| Conditions | In vitro PDE5 enzyme assay |
Why This Matters
This data justifies the selection of N-Desmethyl ent-Tadalafil over its inactive enantiomer for any study requiring a PDE5-active reference standard, such as pharmacological profiling or mode-of-action investigations.
